molecular formula C17H23N3O3S B10938681 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(phenylsulfonyl)propanamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(phenylsulfonyl)propanamide

Cat. No.: B10938681
M. Wt: 349.4 g/mol
InChI Key: DOZSGWKCESRBOJ-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a phenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using propanoyl chloride and an amine.

Industrial Production Methods

In industrial settings, the production of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE
  • N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(METHYLSULFONYL)PROPANAMIDE

Uniqueness

N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the phenylsulfonyl group enhances its stability and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C17H23N3O3S/c1-4-20-12-16(14(3)19-20)13(2)18-17(21)10-11-24(22,23)15-8-6-5-7-9-15/h5-9,12-13H,4,10-11H2,1-3H3,(H,18,21)

InChI Key

DOZSGWKCESRBOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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